Cas no 25450-92-4 (1,3-Propanediol,2-ethyl-2-(2-methylpropyl)-)
1,3-Propanediol,2-ethyl-2-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol,2-ethyl-2-(2-methylpropyl)-
- 2-ethyl-2-(2-methylpropyl)propane-1,3-diol
- 2-Ethyl-2-isobutylpropane-1,3-diol
- 25450-92-4
- BRN 1847949
- AKOS018004825
- 1,3-Propanediol, 2-ethyl-2-isobutyl-
- 2-Ethyl-2-isobutyl-1,3-propanediol
- SCHEMBL147710
- DTXSID40180113
- EN300-7723596
-
- Inchi: 1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3
- InChI Key: QNKRHLZUPSSIPN-UHFFFAOYSA-N
- SMILES: OCC(CO)(CC)CC(C)C
Computed Properties
- Exact Mass: 160.1464
- Monoisotopic Mass: 160.146
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 95.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 0.928
- Boiling Point: 240°Cat760mmHg
- Flash Point: 103.7°C
- Refractive Index: 1.454
- PSA: 40.46
1,3-Propanediol,2-ethyl-2-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00BQZM-50mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 50mg |
$152.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-100mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 100mg |
$196.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-250mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 250mg |
$255.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-500mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 500mg |
$445.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-1g |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 1g |
$574.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-2.5g |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 2.5g |
$1063.00 | 2024-05-20 | |
| 1PlusChem | 1P00BQZM-5g |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 5g |
$1544.00 | 2023-12-18 | |
| 1PlusChem | 1P00BQZM-10g |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 10g |
$2260.00 | 2023-12-18 | |
| Aaron | AR00BR7Y-50mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 50mg |
$130.00 | 2025-02-14 | |
| Aaron | AR00BR7Y-100mg |
2-Ethyl-2-isobutyl-1,3-propanediol |
25450-92-4 | 95% | 100mg |
$181.00 | 2025-02-14 |
1,3-Propanediol,2-ethyl-2-(2-methylpropyl)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1,3-Propanediol,2-ethyl-2-(2-methylpropyl)-
Introduction to 1,3-Propanediol,2-ethyl-2-(2-methylpropyl)- (CAS No. 25450-92-4) and Its Emerging Applications in Modern Chemistry
1,3-Propanediol,2-ethyl-2-(2-methylpropyl)-, identified by the CAS number 25450-92-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and versatile applications. This diol derivative, characterized by its branched C8 structure, exhibits distinct chemical behavior that makes it a valuable intermediate in synthesizing high-performance materials and bio-based chemicals.
The compound's molecular formula, C₈H₁₆O₂, reflects its composition of eight carbon atoms, sixteen hydrogen atoms, and two hydroxyl groups. The presence of two ethyl groups at the second carbon position and a tertiary butyl group at the same position imparts a high degree of steric hindrance, which influences its reactivity and solubility characteristics. This structural motif is particularly noteworthy in industrial applications where precise control over molecular architecture is essential.
In recent years, 1,3-propanediol,2-ethyl-2-(2-methylpropyl)- has been extensively studied for its potential in polymer chemistry. Its bifunctional nature allows it to serve as a monomer or crosslinking agent in the synthesis of polyesters and polyurethanes. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in automotive parts, aerospace components, and high-performance coatings. The compound's ability to incorporate into polymer backbones while maintaining flexibility has positioned it as a promising candidate for developing next-generation materials.
The pharmaceutical industry has also shown interest in this compound due to its role as a precursor in synthesizing various bioactive molecules. Researchers have explored its utility in constructing complex cyclic ethers and esters that serve as intermediates for drugs targeting neurological disorders. Preliminary studies suggest that derivatives of 1,3-propanediol,2-ethyl-2-(2-methylpropyl)- may exhibit neuroprotective properties, although further clinical investigations are necessary to validate these findings.
From an environmental perspective, the growing demand for bio-based chemicals has highlighted the importance of renewable feedstocks. 1,3-Propanediol derivatives, including this specific isomer, are increasingly being derived from microbial fermentation processes using plant-derived sugars. This sustainable approach aligns with global efforts to reduce reliance on fossil fuels and minimize carbon footprints. The adaptability of this compound to green chemistry principles underscores its significance in future industrial applications.
Advances in catalytic processes have further expanded the utility of 1,3-propanediol,2-ethyl-2-(2-methylpropyl)-. Recent breakthroughs in transition metal-catalyzed reactions have enabled efficient functionalization of this diol under mild conditions. Such methodologies have opened new avenues for synthesizing fine chemicals with tailored properties for pharmaceuticals and agrochemicals. The compound's compatibility with various catalytic systems underscores its versatility as a synthetic building block.
The agrochemical sector has begun leveraging this compound for developing novel crop protection agents. Its structural features allow for the design of herbicides and fungicides with improved efficacy and environmental safety profiles. Field trials have demonstrated promising results in controlling resistant weed species while minimizing ecological impact. These findings highlight the compound's potential to address critical challenges in sustainable agriculture.
In conclusion,1,3-Propanediol, specifically the isomer 2-ethyl-2-(2-methylpropyl)-, exemplifies the intersection of innovation and sustainability in modern chemistry. Its unique properties make it indispensable in multiple industries ranging from advanced materials to pharmaceuticals and agriculture. As research continues to uncover new applications for this compound,CAS No. 25450-92-4 will undoubtedly remain at the forefront of scientific discovery.
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